Spiro[cyclopropane-1,2'-indan]-1'-one
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Overview
Description
Spiro[cyclopropane-1,2’-indan]-1’-one is a unique spirocyclic compound characterized by a cyclopropane ring fused to an indanone structure This compound is notable for its rigid three-dimensional structure, which imparts distinct chemical and physical properties
Mechanism of Action
Target of Action
It’s known that the compound can be transformed to 1-indanone motifs, which exist in many natural products and bioactive compounds .
Mode of Action
Spiro[cyclopropane-1,2’-indan]-1’-one is accessed from easily prepared methylenecyclopropanes tethered with carboxylic acid through a visible-light photoredox catalyzed intramolecular difunctionalization . This reaction can be performed under mild conditions, affording target products in excellent yields .
Biochemical Pathways
The compound’s transformation to 1-indanone motifs suggests it may influence pathways associated with these motifs .
Result of Action
Its transformation to 1-indanone motifs, which are present in many natural products and bioactive compounds, suggests it may have similar effects .
Action Environment
The compound’s synthesis via a visible-light photoredox catalyzed reaction suggests that light conditions may play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[cyclopropane-1,2’-indan]-1’-one typically involves the intramolecular difunctionalization of methylenecyclopropanes tethered with carboxylic acid. This reaction can be catalyzed by visible-light photoredox catalysis, which allows the reaction to proceed under mild conditions, yielding the target product with high atomic economy . Another method involves the base-catalyzed reaction of acetopyridinium chloride with 1,3-indandione and an araldehyde in the presence of triethylamine in acetonitrile under reflux conditions .
Industrial Production Methods: While specific industrial production methods for Spiro[cyclopropane-1,2’-indan]-1’-one are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The visible-light photoredox catalysis method, in particular, can be extended to gram-scale synthesis, making it suitable for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: Spiro[cyclopropane-1,2’-indan]-1’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under Lewis acid catalysis.
Major Products: The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Spiro[cyclopropane-1,2’-indan]-1’-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex spirocyclic compounds and natural product analogs.
Biology: The compound’s unique structure makes it a valuable scaffold for the development of biologically active molecules.
Comparison with Similar Compounds
Spiro[cyclopropane-1,1’-indoles]: These compounds share a similar spirocyclic structure but differ in the heterocyclic component.
Spirocyclic oxindoles: These compounds are characterized by a spirocyclic structure involving an oxindole moiety.
Uniqueness: Spiro[cyclopropane-1,2’-indan]-1’-one is unique due to its specific combination of a cyclopropane ring and an indanone structure. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in chemistry and beyond .
Properties
IUPAC Name |
spiro[3H-indene-2,1'-cyclopropane]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZPWJCAKGHVSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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